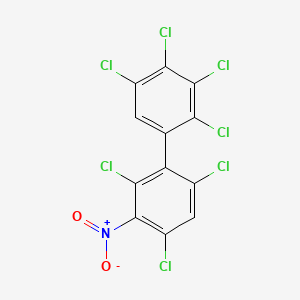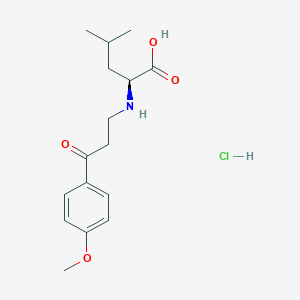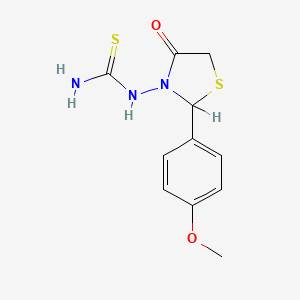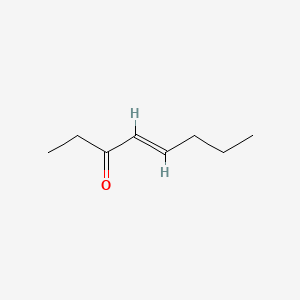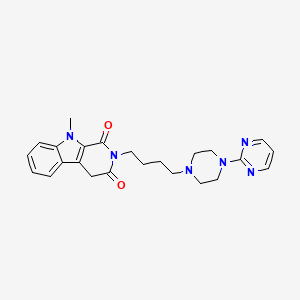
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the pyrimidinyl and piperazinyl moieties via nucleophilic or electrophilic substitution reactions.
Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems and pathways.
Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Medicine
Pharmacology: Studied for its effects on various biological targets, including enzymes and receptors.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agrochemicals: Potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2,3-dione: A simpler indole derivative with similar core structure.
Pyrido[3,4-b]indole: A related compound with a fused pyridine and indole ring system.
Piperazine Derivatives: Compounds containing the piperazine moiety, often used in pharmaceuticals.
Uniqueness
The uniqueness of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” lies in its complex structure, which combines multiple functional groups and ring systems
Properties
CAS No. |
184691-50-7 |
|---|---|
Molecular Formula |
C24H28N6O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
9-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C24H28N6O2/c1-27-20-8-3-2-7-18(20)19-17-21(31)30(23(32)22(19)27)12-5-4-11-28-13-15-29(16-14-28)24-25-9-6-10-26-24/h2-3,6-10H,4-5,11-17H2,1H3 |
InChI Key |
KJWDCTPGSSTDHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



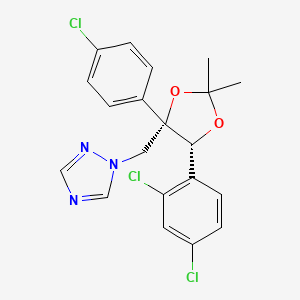
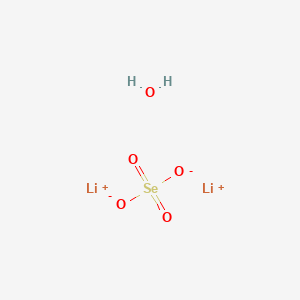


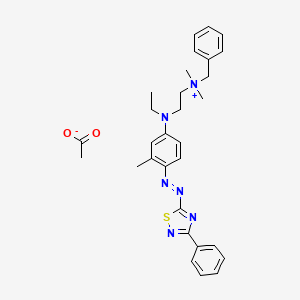
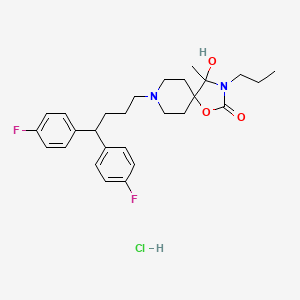
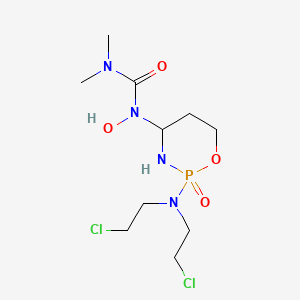
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
